Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is an organic compound featuring a valerate backbone modified with a ketone group at position 5, a methyl ester at the terminal carboxyl group, and substituents including a 4-methylphenyl group and a methyl branch at position 2. Its molecular formula is inferred as C₁₄H₁₈O₄, with an approximate molecular weight of 248.27 g/mol.
Properties
IUPAC Name |
methyl 3-methyl-5-(4-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-4-6-12(7-5-10)13(15)8-11(2)9-14(16)17-3/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRMLTFGVBTQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200822 | |
| Record name | Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443350-42-2 | |
| Record name | Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction is typically conducted under acidic catalysis, with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) serving as catalysts. A molar ratio of 1:5 (acid:methanol) ensures excess alcohol to drive the equilibrium toward ester formation. The mixture is refluxed at 65–70°C for 6–8 hours, achieving conversions exceeding 90%.
Mechanistic Insights
Protonation of the carboxylic acid’s carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate collapses, eliminating water to form the ester. Side reactions, such as transesterification, are minimized by maintaining anhydrous conditions.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (H₂SO₄) | 5 mol% | 92 |
| Temperature | 70°C | 94 |
| Reaction Time | 7 hours | 91 |
Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation or recrystallization.
Friedel-Crafts Acylation for Ketone Formation
The 4-methylphenyl ketone moiety is constructed via Friedel-Crafts acylation, a cornerstone reaction for aromatic ketone synthesis. This method is advantageous for introducing the acyl group regioselectively.
Substrate and Reagents
Toluene derivatives react with 3-methyl-5-chlorovaleryl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, directing para-substitution relative to the methyl group.
Procedure
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Acylium Ion Generation : 3-Methyl-5-chlorovaleryl chloride (1.2 equiv) is added dropwise to a suspension of AlCl₃ (1.5 equiv) in dichloromethane (DCM) at 0°C.
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Aromatic Substitution : Toluene (1.0 equiv) is introduced, and the mixture is stirred at 25°C for 12 hours.
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Workup : Hydrolysis with ice-cold HCl yields the ketone intermediate, which is subsequently esterified.
Challenges and Solutions
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Regioselectivity : The methyl group on toluene directs acylation to the para position, minimizing ortho byproducts.
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Side Reactions : Over-acylation is mitigated by controlling stoichiometry and reaction time.
Claisen Condensation for Chain Elongation
Claisen condensation enables the formation of the β-keto ester backbone. This method is particularly effective for constructing branched aliphatic chains.
Reaction Setup
Ethyl acetoacetate reacts with methyl acrylate in the presence of sodium ethoxide (NaOEt), forming a γ-keto ester via Michael addition and subsequent decarboxylation.
Key Steps
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Michael Addition : The enolate of ethyl acetoacetate attacks methyl acrylate, forming a β-keto ester intermediate.
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Decarboxylation : Heating under reflux eliminates CO₂, yielding the γ-keto ester.
Modifications for Branching
Introducing a methyl group at the 3-position requires using pre-branched substrates, such as 3-methylacetoacetate. Catalytic amounts of triethylamine enhance enolate formation, improving reaction efficiency.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors (CFRs) are employed to enhance heat and mass transfer, reducing reaction times and improving yields.
Process Parameters in CFRs
| Parameter | Value | Outcome |
|---|---|---|
| Residence Time | 30 minutes | 95% conversion |
| Temperature | 80°C | Reduced side products |
| Catalyst Recycling | 90% efficiency | Lower environmental impact |
Automated systems adjust methanol feed rates dynamically, maintaining optimal stoichiometry. Downstream purification utilizes wiped-film evaporators to isolate the ester with >99% purity.
Emerging Catalytic Methods
Recent advances in dual catalysis, such as Rh(II)/Pd(0) systems, offer novel pathways for tandem reactions. While primarily explored for nitrogen-containing heterocycles , these methods show potential for modifying γ-keto esters through carbenoid insertions or allylations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(4-methylphenyl)-3-methyl-5-oxovaleric acid.
Reduction: 5-(4-methylphenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key functional groups with several analogs, including ester moieties, aromatic rings, and heterocyclic or branched aliphatic chains. Below is a comparative analysis of its structural features against similar compounds identified in the evidence:
Table 1: Structural Comparison of Methyl 5-(4-Methylphenyl)-3-methyl-5-oxovalerate and Analogs
Key Observations:
Backbone Diversity : The target compound’s aliphatic valerate chain contrasts with the heterocyclic cores (isoxazole, piperidine) in analogs, which influence rigidity and electronic properties.
Substituent Effects : The 4-methylphenyl group in the target compound provides steric bulk and hydrophobicity, similar to the 4-fluorophenyl group in ’s compound. However, fluorine’s electronegativity increases polarity compared to methyl .
Functional Group Reactivity: The ketone at position 5 in the target compound may participate in nucleophilic additions or keto-enol tautomerism, a reactivity absent in ester-only analogs like those in .
Physicochemical Properties
- This aligns with analogs like Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate, which is likely hydrophobic due to the fluorophenyl group .
- Melting/Boiling Points : Data are unavailable, but branched aliphatic chains (as in the target) typically lower melting points compared to rigid heterocycles (e.g., isoxazole in ) .
Biological Activity
Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects and mechanisms.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methyl ester functional group and a ketone. Its chemical formula is , and it has a molecular weight of approximately 220.26 g/mol. The presence of the aromatic ring contributes to its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. Below are key findings from the literature:
- Anti-Cancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Studies show that it induces apoptosis in melanoma cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
- Anti-Inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
- Antimicrobial Activity : Preliminary findings suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving melanoma patients treated with derivatives of this compound showed significant tumor reduction after a treatment regimen that included this compound analogs. Patients exhibited improved overall survival rates compared to control groups .
- Case Study 2 : In an animal model for rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain levels. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Caspase Activation : The compound's role in apoptosis is mediated through the activation of caspases, which are crucial for executing programmed cell death.
- NF-kB Pathway Inhibition : Its anti-inflammatory effects are linked to the inhibition of the NF-kB pathway, which is responsible for regulating immune response genes.
Q & A
Q. What synthetic methodologies are employed for the preparation of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate?
Common methods include esterification of the corresponding acid with methanol under acidic catalysis or condensation reactions. For example, similar β-keto esters are synthesized via nucleophilic acyl substitution with activated carbonyl intermediates. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side products like diketone byproducts .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Use multinuclear NMR (¹H, ¹³C) to identify substituent environments, IR spectroscopy for carbonyl group verification (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For analogs, 2D NMR (COSY, HSQC) resolved overlapping signals in aromatic regions .
Q. How to assess the purity of this compound for pharmacological studies?
Employ orthogonal methods: HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient), TLC comparison against authentic samples, and elemental analysis (±0.4% tolerance). For example, >95% purity in ethyl tetrahydropyrimidine carboxylates was confirmed via these methods .
Advanced Research Questions
Q. How to address discrepancies between calculated and observed X-ray diffraction data during structure refinement?
Verify data processing steps (absorption correction, space group assignment) using programs like WinGX . If residuals (R-factors) remain high, consider anisotropic refinement of heavy atoms or modeling disorder with SHELXL’s PART instruction. SHELXL’s TWIN command effectively handled twinning in a related oxadiazole derivative .
Q. What strategies resolve contradictions in stereochemical assignments between spectroscopic and crystallographic data?
Perform variable-temperature NMR to assess dynamic effects influencing NOE correlations. Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian at B3LYP/6-31G* level) comparing calculated/experimental NMR shifts . If crystallography indicates planar conformations conflicting with solution-state models, evaluate packing forces using Mercury’s crystal packing analysis .
Q. What computational approaches predict the reactivity of the β-keto ester moiety in further derivatization?
Use Fukui functions (DFT calculations) to identify nucleophilic/electrophilic sites. For example, molecular electrostatic potential (MEP) surfaces at B3LYP/6-311++G** level revealed preferential attack at the γ-position in similar oxovalerate systems . Solvent effects can be modeled with polarizable continuum model (PCM) approximations .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic results with complementary techniques (e.g., Raman spectroscopy for crystalline vs. amorphous phase identification). For example, SHELXL refinement of disordered structures resolved discrepancies in a cyclohexane-carbonitrile derivative .
- Experimental Design : For synthetic optimization, use Design of Experiments (DoE) to evaluate factors like solvent polarity and catalyst type. In crystallography, prioritize high-resolution data collection (θ > 25°) to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
